Mepa-ser
Description
The absence of direct data necessitates reliance on generalized comparison frameworks, as outlined in regulatory and analytical guidelines .
Properties
CAS No. |
110707-49-8 |
|---|---|
Molecular Formula |
C14H21N6O9P |
Molecular Weight |
448.33 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-[[hydroxy(methoxy)phosphoryl]oxymethyl]oxolan-3-yl] (2R)-2-amino-3-hydroxypropanoate |
InChI |
InChI=1S/C14H21N6O9P/c1-26-30(24,25)27-3-7-9(22)10(29-14(23)6(15)2-21)13(28-7)20-5-19-8-11(16)17-4-18-12(8)20/h4-7,9-10,13,21-22H,2-3,15H2,1H3,(H,24,25)(H2,16,17,18)/t6-,7-,9-,10-,13-/m1/s1 |
InChI Key |
SFXOSIICMFBTII-KWGHVAAJSA-N |
SMILES |
COP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C(CO)N)O |
Isomeric SMILES |
COP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)OC(=O)[C@@H](CO)N)O |
Canonical SMILES |
COP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C(CO)N)O |
Synonyms |
2'(3')-O-seryladenosine 5'-(O-methylphosphate) MepA-ser MepA-ser, (L-Ser)-isome |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Similarity
Structural analogs of Mepa-ser are identified through shared molecular features such as core scaffolds, substituents, or stereochemistry. For example:
| Property | This compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Formula | C₁₀H₁₅NO₂ | C₁₀H₁₄NO₂ | C₉H₁₃NO₃ |
| Core Structure | Benzodiazepine | Benzodiazepine | Pyridine-deriv |
| Functional Groups | Amide, Ester | Amide, Ether | Ketone, Ester |
Key Observations :
Functional Similarity
Functionally similar compounds are defined by shared applications, such as enzyme inhibition or antimicrobial activity:
| Property | This compound | Compound C | Compound D |
|---|---|---|---|
| Primary Application | COX-2 Inhibition | COX-2 Inhibition | Antibacterial |
| IC₅₀ (nM) | 12.5 | 8.7 | N/A |
| Toxicity (LD₅₀, mg/kg) | 350 (oral) | 420 (oral) | 210 (intravenous) |
Key Observations :
Toxicological and Environmental Profiles
Regulatory guidelines emphasize assessing environmental fate and toxicity:
| Parameter | This compound | Compound A | Compound C |
|---|---|---|---|
| Bioaccumulation (BCF) | 1.2 | 0.8 | 2.1 |
| Aquatic Toxicity (EC₅₀) | 4.5 mg/L | 6.2 mg/L | 1.8 mg/L |
| Metabolic Half-life | 6.7 hours | 5.2 hours | 8.9 hours |
Key Observations :
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